Vidalenolone

Description

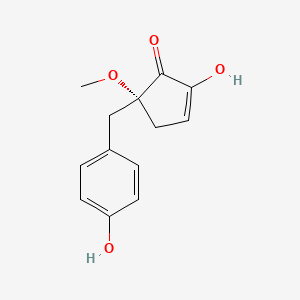

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14O4 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

(5R)-2-hydroxy-5-[(4-hydroxyphenyl)methyl]-5-methoxycyclopent-2-en-1-one |

InChI |

InChI=1S/C13H14O4/c1-17-13(7-6-11(15)12(13)16)8-9-2-4-10(14)5-3-9/h2-6,14-15H,7-8H2,1H3/t13-/m1/s1 |

InChI Key |

UJDWQMHSONZRPQ-CYBMUJFWSA-N |

SMILES |

COC1(CC=C(C1=O)O)CC2=CC=C(C=C2)O |

Isomeric SMILES |

CO[C@]1(CC=C(C1=O)O)CC2=CC=C(C=C2)O |

Canonical SMILES |

COC1(CC=C(C1=O)O)CC2=CC=C(C=C2)O |

Synonyms |

vidalenolone |

Origin of Product |

United States |

Discovery and Isolation of Vidalenolone

Source Organism Identification: Vidalia sp. from Marine Environments

Vidalenolone was isolated from a species of tropical red alga, identified as Vidalia sp. nih.gov. This marine alga belongs to the family Rhodomelaceae. The specific specimen that yielded the compound was collected from the marine waters of Indonesia, highlighting the rich biodiversity of this region as a source for novel natural products nih.gov. Red algae of the genus Vidalia are known to produce a variety of halogenated and non-halogenated secondary metabolites, making them a subject of interest for natural product chemists.

Collection and Initial Extract Preparation Methodologies

The process of isolating this compound began with the collection of the Vidalia sp. biomass from its natural marine habitat. Following collection, the algal material is typically washed to remove salts and debris. The fresh or frozen algal material then undergoes an extraction process to separate the organic compounds from the cellular matrix.

For the isolation of this compound, a crude lipid extract was prepared nih.gov. This is commonly achieved by treating the biomass with organic solvents, such as a mixture of dichloromethane and methanol (B129727), which are effective at dissolving a wide range of metabolites. The resulting solution is then filtered and the solvent is evaporated under reduced pressure to yield a concentrated crude extract. This initial extract contains a complex mixture of all the soluble compounds from the alga.

Bioassay-Guided Fractionation Strategies for Novel Metabolite Discovery

The discovery of this compound was facilitated by a technique known as bioassay-guided fractionation nih.govresearchgate.net. This process involves systematically separating the crude extract into simpler fractions and testing the biological activity of each fraction. The active fractions are then subjected to further separation, and the process is repeated until a pure, active compound is isolated.

In the case of this compound, the crude lipid extract of Vidalia sp. was initially identified as a candidate for fractionation because it demonstrated activity in a mechanism-based anticancer assay, specifically showing Fyn SH2-inhibitory activity nih.gov. This initial "hit" guided the subsequent isolation process.

The crude extract was fractionated using various chromatographic techniques. This typically involves methods such as column chromatography, where the extract is passed through a stationary phase (like silica gel) and separated by a mobile phase of solvents with increasing polarity. Each collected fraction is then re-tested in the bioassay. The fractions that show the highest activity are selected for further rounds of purification, often employing high-performance liquid chromatography (HPLC) to achieve separation of individual compounds nih.gov.

Interestingly, while the initial crude extract was active in the Fyn SH2-inhibitory assay, the purified this compound, along with two other known phenols, were found to be inactive in this specific assay nih.gov. This suggests that the initial activity may have been due to other compounds in the extract, or a synergistic effect between multiple compounds. Nevertheless, this bioassay-guided approach was instrumental in leading researchers to the novel chemical structure of this compound. The structure of the isolated compound was ultimately determined through spectroscopic methods, primarily two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy nih.gov.

| Technique | Purpose in this compound Discovery |

| Solvent Extraction | To prepare the initial crude lipid extract from Vidalia sp. |

| Bioassay (Fyn SH2-inhibitory) | To identify the crude extract as a candidate for fractionation. |

| Column Chromatography | To perform the initial separation of the crude extract into simpler fractions. |

| High-Performance Liquid Chromatography (HPLC) | For the final purification of this compound from active fractions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure of the purified this compound. |

Structural Characterization and Elucidation of Vidalenolone

Spectroscopic Analysis for Structural Determination

Spectroscopic techniques are paramount in elucidating the structure of natural products like Vidalenolone. Each method provides complementary information, contributing to a complete structural picture.

Mass Spectrometry (MS) is essential for determining the molecular weight and, consequently, the molecular formula of this compound. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the precise determination of elemental composition mdpi.comnih.govyoutube.com. Fragmentation patterns observed in MS/MS experiments provide further structural insights by breaking down the molecule into characteristic fragments, which can be correlated with specific substructures or functional groups nih.govyoutube.com. For this compound, fragmentation patterns might involve the loss of methyl, carbonyl, or carbon dioxide groups, as observed in similar phenolic compounds nih.gov.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within this compound. Characteristic absorption bands correspond to the vibrational modes of different bonds. For instance, the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups, and aromatic C-H or C=C bonds would be indicated by specific IR absorption frequencies savemyexams.comiitd.ac.inchemistrytalk.orgudel.edulibretexts.org. UV-Visible (UV-Vis) spectroscopy, on the other hand, is useful for detecting chromophores, such as conjugated systems and aromatic rings, which absorb light in the UV-Vis region of the electromagnetic spectrum unigoa.ac.indntb.gov.uatechnologynetworks.comlibretexts.org. The absorption maxima (λmax) and extinction coefficients in UV-Vis spectra can provide information about the electronic structure of the molecule.

Absolute Configuration Determination Methodologies for Chiral Centers

The determination of the absolute configuration of this compound's chiral centers is critical for a complete structural description. Several methodologies can be employed for this purpose:

X-ray Crystallography: If this compound can be crystallized, X-ray diffraction analysis is the most direct and definitive method for determining absolute configuration, especially when anomalous dispersion effects are utilized libretexts.orgthieme-connect.de.

Chiroptical Methods: Techniques such as Optical Rotation (OR), Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD) can be used. These methods involve measuring the interaction of chiral molecules with polarized light. Computational methods, such as Density Functional Theory (DFT) calculations of OR, ORD, ECD, or VCD spectra, are often coupled with experimental measurements to assign the absolute configuration nih.govresearchgate.netsioc-journal.cnspectroscopyasia.com.

Chemical Correlation: This involves chemically transforming the chiral compound into another molecule whose absolute configuration is already known libretexts.orgsioc-journal.cn.

NMR-based methods in chiral environments: Using chiral shift reagents or chiral solvating agents can differentiate enantiomers or diastereomers, providing information about absolute configuration sioc-journal.cn.

One search result specifically mentions "(2S)-Vidalenolone" researchgate.net, indicating that its absolute configuration has been determined, likely through one or a combination of these methods.

Classification of this compound as a Cyclopentenolone-Containing Phenolic Metabolite

This compound is classified as a phenolic metabolite researchgate.netnih.gov. Its structure also incorporates a cyclopentenolone moiety. This classification highlights its chemical nature, suggesting it is a secondary metabolite derived from phenolic precursors and featuring a five-membered ring with a double bond and a ketone. The presence of both phenolic and cyclopentenolone features suggests a unique biosynthetic pathway and potentially distinct biological activities.

Biosynthetic Investigations of Vidalenolone

Proposed Biosynthetic Pathways of Vidalenolone

The intriguing structure of this compound has led to the proposal of two primary alternative biosynthetic pathways. Both pathways commence with a tyrosine-derived unit, which is then extended to form the core structure of the molecule. nih.gov

The first proposed pathway involves the condensation of a tyrosine-derived precursor with two molecules of malonyl-CoA. Following this condensation, the resulting polyketide chain is thought to undergo decarboxylation, cyclization, and subsequent oxidation state adjustments to yield the final this compound structure. nih.gov

The second proposed pathway suggests that the initial tyrosine-derived unit condenses with a succinate-like unit. Similar to the first proposal, this initial condensation is followed by a series of transformations, including cyclization and oxidation, to ultimately form this compound. nih.gov The exact nature of this succinate-like unit and the specific condensation mechanism remain subjects of further investigation.

Table 1: Proposed Biosynthetic Pathways for this compound

| Pathway | Key Precursors | Proposed Key Steps |

| Pathway A | Tyrosine-derived unit, 2x Malonyl-CoA | Condensation, Decarboxylation, Cyclization, Oxidation |

| Pathway B | Tyrosine-derived unit, Succinate-like unit | Condensation, Cyclization, Oxidation |

Enzyme Systems and Precursors Involved in this compound Biogenesis

While the specific enzymes responsible for this compound biosynthesis have not yet been empirically determined, inferences can be drawn from our understanding of the biosynthesis of other phenolic compounds and polyketides. encyclopedia.pubwikipedia.org The proposed pathways for this compound strongly suggest the involvement of a hybrid polyketide synthase (PKS) or a PKS-non-ribosomal peptide synthetase (NRPS) system. nih.gov

Key Precursors:

Tyrosine: The foundational building block for the this compound scaffold is believed to be the amino acid tyrosine. nih.gov In many biosynthetic pathways, tyrosine is first converted to an activated form. nih.govscienceopen.com

Malonyl-CoA: In the first proposed pathway, malonyl-CoA serves as the extender unit, a common substrate for polyketide synthases. nih.govrsc.org

Succinate-like unit: The second proposed pathway involves a four-carbon unit, possibly derived from the Krebs cycle intermediate, succinate. nih.gov

Probable Enzyme Systems:

Tyrosine Ammonia Lyase (TAL) and 4-Coumarate-CoA Ligase (4CL): To enter the polyketide pathway, tyrosine is often deaminated by TAL to form p-coumaric acid, which is then activated to its CoA thioester by 4CL. nih.govscienceopen.com These enzymes are common in the biosynthesis of plant and microbial phenolics. nih.gov

Polyketide Synthase (PKS): A Type I or Type III PKS is likely responsible for the iterative condensation of malonyl-CoA units (in Pathway A) onto the tyrosine-derived starter unit. acs.org PKS enzymes are known to be involved in the biosynthesis of a vast array of natural products in marine organisms. nih.govmdpi.com

Hybrid PKS-NRPS System: The incorporation of an amino acid precursor (tyrosine) suggests the potential involvement of a hybrid PKS-NRPS system, which is capable of utilizing both amino acid and acyl-CoA building blocks. nih.gov

Bromoperoxidases: A key feature of many metabolites from the genus Vidalia is the presence of bromine atoms. researchgate.netresearchgate.netmdpi.com Vanadium-dependent bromoperoxidases are common in red algae and are known to catalyze the electrophilic bromination of organic substrates using bromide ions from seawater. encyclopedia.pubmdpi.com It is highly probable that such an enzyme is responsible for the bromination of a this compound precursor. mdpi.com

Cyclases and Oxidoreductases: Following the assembly of the carbon skeleton, dedicated cyclase enzymes would be required to form the characteristic ring system of this compound. Subsequent modifications by oxidoreductases, such as hydroxylases and dehydrogenases, would then establish the final oxidation pattern of the molecule. viper.ac.in

Comparative Biosynthetic Analyses with Related Natural Products

The biosynthesis of this compound can be contextualized by comparing it with the formation of other brominated phenolic compounds, particularly those isolated from red algae of the order Ceramiales, to which Vidalia belongs. cdnsciencepub.com Many of these compounds share common biosynthetic features, such as the utilization of aromatic precursors and halogenation by bromoperoxidases.

A prominent group of related compounds are the bromophenols found in various species of Polysiphonia and Rhodomela. mdpi.comcdnsciencepub.com For instance, the biosynthesis of 2,3-dibromo-4,5-dihydroxybenzyl alcohol (lanosol) and its derivatives in these algae is also proposed to start from an aromatic precursor, likely derived from the shikimate pathway, followed by bromination. cdnsciencepub.com The presence of bromoperoxidases in these algae is well-documented and underscores a common enzymatic strategy for the production of halogenated secondary metabolites. mdpi.com

Furthermore, other metabolites have been isolated from Vidalia species, such as vidalols A and B, which are also brominated phenols. mdpi.com While their biosynthetic pathways have not been fully elucidated, their structural similarity to this compound suggests a shared biosynthetic origin, likely involving similar precursors and enzymatic machinery.

The study of tyrosine-derived polyketides in other organisms, such as fungi, also provides valuable comparative insights. For example, the biosynthesis of xenoacremones involves a hybrid PKS-NRPS that utilizes tyrosine to initiate the assembly of a complex polyketide chain, which then undergoes a series of enzymatic modifications including cyclizations and oxidations to form the final multi-cyclic structures. nih.gov This provides a model for how a similar enzymatic logic could be employed in the biogenesis of this compound.

Table 2: Comparison of this compound Biosynthesis with Related Compound Classes

| Compound Class | Organism Type | Common Precursors | Key Enzymatic Steps |

| This compound | Red Alga (Vidalia sp.) | Tyrosine, Malonyl-CoA/Succinate-like unit | PKS/NRPS-mediated condensation, Bromination, Cyclization, Oxidation |

| Bromophenols (e.g., Lanosol) | Red Algae (Polysiphonia, Rhodomela) | Shikimate pathway derivatives | Bromination (Bromoperoxidase), Aromatic modifications |

| Xenoacremones | Fungi | Tyrosine, Acetyl-CoA | PKS-NRPS-mediated condensation, Cyclization, Oxidation |

Evaluation of In Vitro Biological Activities

The investigation into this compound's biological activities commenced with in vitro screening, focusing on its potential as an anticancer agent.

Initial Screening for Anticancer Potential (e.g., Fyn SH2-Inhibitory Activity)

The research identified the crude lipid extract of the red alga Vidalia sp. as showing promising activity in a mechanism-based anticancer assay specifically targeting Fyn SH2-inhibitory activity nih.gov. This initial finding suggested the presence of compounds within the algal extract capable of modulating this particular biological pathway, which is often implicated in cancer progression.

Analysis of Discrepancies between Crude Extract and Isolated Compound Activities

Following the positive results from the crude extract, efforts were made to isolate the active components. A novel phenolic metabolite, identified as this compound, was successfully isolated from the Vidalia sp. extract. Alongside this compound, two other structurally simpler phenols were also isolated. Crucially, upon testing these isolated compounds, this compound, along with the other identified phenols, was found to be inactive in the Fyn SH2-inhibitory assay nih.gov. This observation indicated that the anticancer potential observed in the crude extract was likely attributable to other constituents present in the extract, rather than this compound itself, at least concerning Fyn SH2 inhibition.

| Component | Fyn SH2-Inhibitory Activity |

| Crude Lipid Extract | Active |

| Isolated this compound | Inactive |

Broader Spectrum Bioactivity Assessments in Preclinical Models

While the primary study focused on the Fyn SH2-inhibitory activity, some later references suggest broader bioactivity. One source notes this compound, as a phenolic derivative from Vidalia species, was found to be cytotoxic cmfri.org.in. Another study mentions this compound extracted from Fagonia cretica exhibited anticancer activity cabidigitallibrary.org. However, detailed research findings and specific data from preclinical models assessing a broader spectrum of bioactivities for isolated this compound specifically from its original source (Vidalia sp.) are not extensively detailed in the provided literature snippets beyond the initial Fyn SH2 screening context.

Investigation of Molecular Targets and Signaling Pathways

The mechanistic studies primarily revolved around identifying the molecular targets responsible for the observed biological activities, particularly in relation to the initial anticancer screening.

Elucidation of Specific Protein-Compound Interactions

The initial screening assay was designed to assess Fyn SH2-inhibitory activity, thus identifying the Fyn SH2 domain as a potential molecular target. However, as detailed in section 5.1.2, isolated this compound was determined to be inactive against the Fyn SH2 domain nih.gov. This finding suggests that this compound does not directly interact with or inhibit the Fyn SH2 domain. No other specific protein-compound interactions for this compound are detailed in the provided search results.

Downstream Cellular Effects and Phenotypes in Cellular Systems

Given that isolated this compound was found to be inactive in the Fyn SH2 assay, the downstream cellular effects and phenotypes related to this specific pathway were not observed for the isolated compound nih.gov. While general cytotoxicity has been mentioned in secondary references cmfri.org.in, detailed studies elucidating specific downstream cellular effects or phenotypic changes induced by this compound in cellular systems, particularly in relation to its original isolation context, are not extensively provided in the available information.

Compound List:

this compound

Assessment of Activity against Multidrug-Resistant Pathogens

The escalating global health crisis of antimicrobial resistance necessitates the discovery and characterization of novel compounds with efficacy against multidrug-resistant (MDR) pathogens mdpi.commdpi.com. Research into natural products, including those derived from marine organisms and plants, continues to be a vital avenue for identifying new therapeutic agents mdpi.comnih.gov.

Evaluation of Antimicrobial Properties in In Vitro Systems

This compound has been identified as a phenolic metabolite isolated from the tropical red alga Vidalia sp. europeanreview.org. Furthermore, it has been reported as a compound present in Fagonia cretica cabidigitallibrary.orgresearchgate.net. Studies involving Fagonia cretica have investigated the antimicrobial potential of its extracts against multidrug-resistant gastrointestinal pathogens cabidigitallibrary.org. Specifically, high-performance liquid chromatography (HPLC) fractions of Fagonia cretica aqueous extract that exhibited activity against MDR pathogens were analyzed. This compound was among the compounds identified in these bioactive fractions cabidigitallibrary.org. These findings suggest that this compound, or compounds co-isolated with it, may possess antimicrobial properties relevant to combating MDR infections.

However, the provided research literature does not detail specific quantitative in vitro data, such as minimum inhibitory concentrations (MICs) or minimum bactericidal concentrations (MBCs), for isolated this compound against a broad spectrum of multidrug-resistant bacterial strains. While this compound was identified in fractions demonstrating antibacterial activity against MDR pathogens cabidigitallibrary.org, further characterization of its isolated antimicrobial efficacy is not elaborated upon in the available sources.

Data Table: Due to the absence of specific quantitative in vitro antimicrobial data for isolated this compound in the reviewed literature, a data table detailing its efficacy (e.g., MIC values) against various multidrug-resistant pathogens cannot be generated. The research indicates its presence in fractions with demonstrated activity, but direct compound-specific quantitative results are not presented.

Conclusion

Vidalenolone is a structurally novel phenolic metabolite isolated from the red alga Vidalia sp. Its discovery contributes to the growing library of marine natural products and underscores the importance of exploring marine biodiversity for new chemical entities. While the initial biological screening of this compound was negative for the target it was tested against, its unique chemical structure warrants further investigation into its potential biological activities. Future research could focus on screening this compound against a diverse array of pharmacological targets and on elucidating its biosynthetic pathway.

Synthetic Approaches to Vidalenolone and Its Analogues

Total Synthesis Strategies for Vidalenolone

No comprehensive reports detailing the total synthesis strategies for this compound were identified in the reviewed literature. The compound is primarily described as a natural product isolated from marine algae nih.govwikipedia.orgresearchgate.netrsc.orgresearchgate.netmdpi.comundana.ac.idwikidata.org.

Development of Key Intermediates and Reaction Pathways

Information regarding the development of key intermediates or specific reaction pathways involved in the synthesis of this compound is not available in the provided search results.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues or derivatives of this compound have not been detailed in the available scientific literature.

Structure-Activity Relationship (SAR) Studies of Synthetic Derivatives

While this compound itself has been associated with certain biological activities nih.govnih.govscispace.comnih.gov, specific Structure-Activity Relationship (SAR) studies involving synthetic derivatives of this compound were not found.

Data Table: Basic Properties of this compound

| Property | Value | Source |

| Chemical Formula | C13H14O4 | wikipedia.orgnih.gov |

| Molecular Weight | 234.248 Da | wikipedia.orgnih.gov |

| IUPAC Name | (5R)-2-hydroxy-5-[(4-hydroxyphenyl)methyl]-5-methoxycyclopent-2-en-1-one | nih.gov |

| Common Name | This compound | nih.govwikipedia.org |

| Origin | Tropical red alga Vidalia sp. | nih.govwikipedia.org |

| PubChem CID | 636986 | wikipedia.orgnih.gov |

| SMILES | COC1(Cc2ccc(O)cc2)CC=C(O)C1=O | wikipedia.org |

| Computed ALogP | 1.5 | wikipedia.orgnih.gov |

| Computed logS | -2.4 | wikipedia.orgnih.gov |

| Computed PSA | 66.8 Ų | wikipedia.orgnih.gov |

Compound Names Mentioned

this compound

Advanced Computational and Modeling Approaches in Vidalenolone Research

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a widely utilized computational technique that predicts the preferred orientation of one molecule (ligand, e.g., Vidalenolone) to a second molecule (receptor, e.g., a protein target) when bound to each other to form a stable complex mdpi.com. This method is crucial for understanding drug-target interactions and predicting potential biological activity.

In studies investigating compounds with anti-venom properties, this compound has been subjected to molecular docking simulations against targets such as alpha-cobra toxin. These simulations aim to identify how this compound might bind to the active site of the toxin, predicting the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) and the strength of this binding, often quantified by a docking score or binding energy nih.govresearchgate.net. For instance, this compound has been reported to form interactions with specific residues within the alpha-cobra toxin, contributing to its inhibitory potential nih.govresearchgate.net.

Table 1: Molecular Docking Findings for this compound

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |

| This compound | Alpha-Cobra Toxin | 47 | Leu-39, Asp-38, Val-37, Phe-65, Tyr-2 (reported) | nih.govresearchgate.net |

| This compound | Alpha-Cobra Toxin | 47 | Leu-39, Asp-38, Val37, Tyr-2 (reported) | researchgate.net |

Note: Docking scores can vary significantly based on the software, force field, and specific protocol used.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of potential binding, molecular dynamics (MD) simulations offer a dynamic perspective, allowing researchers to observe the behavior of a molecular system over time nih.govyoutube.com. MD simulations are essential for assessing the stability of ligand-protein complexes and understanding the conformational changes that occur during binding.

For this compound, MD simulations have been employed to evaluate the stability of its complex with targets like alpha-cobra toxin. By tracking the root-mean-square deviation (RMSD) of the protein and ligand over simulation periods (e.g., 50 ns or 100 ns), researchers can infer the robustness of the interaction. For example, this compound complex simulations have shown RMSD values that suggest a degree of stability, though with fluctuations, indicating the dynamic nature of the interaction nih.gov. These simulations help determine if the docked pose remains consistent or if significant structural rearrangements occur, which is critical for predicting long-term binding efficacy.

Table 2: Molecular Dynamics Simulation Stability Metrics for this compound Complex

| Compound | Target Protein | Simulation Length (ns) | RMSD (Å) for Toxin | RMSD (Å) for Inhibitor | Stability Indication | Reference |

| This compound | Alpha-Cobra Toxin | 50 | 12 | 8 | Minimum stability | nih.gov |

Note: RMSD values are indicative of structural deviation from the initial conformation over the simulation period.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations provide a fundamental understanding of a molecule's electronic structure, bonding, and reactivity. Methods such as Density Functional Theory (DFT) are used to compute properties like electron distribution, molecular orbitals, and reaction energies, offering high accuracy but at a greater computational cost than molecular mechanics researchgate.netnih.govunipd.it.

For this compound, QM calculations can be applied to predict its spectroscopic properties, such as NMR chemical shifts and coupling constants, which are vital for experimental structure elucidation and validation researchgate.net. These calculations can also shed light on the molecule's inherent reactivity, identifying electron-rich or electron-deficient centers that might be involved in its biological interactions or metabolic pathways. For example, QM methods have been used to determine the relative configuration of natural products by comparing computed NMR coupling values with experimental data researchgate.net.

Table 3: Quantum Mechanical Calculation Parameters for Natural Product Analysis (Illustrative)

| Method/Basis Set | Property Calculated | Application Context | Reference |

| B3LYP/6-31+G | NMR J Coupling | Relative configuration determination | researchgate.net |

| BP86/6-31+G | Structural Parameters | Agreement with experimental values | researchgate.net |

| M06-2X/6-31G(d) | Torsion Angles | β-turn propensity in peptides | plos.org |

Note: These parameters are illustrative of QM applications in natural product chemistry, not necessarily specific to this compound's full QM analysis.

Virtual Screening and In Silico Compound Discovery Applications

Virtual screening (VS) is a computational method used to search large databases of chemical compounds to identify those most likely to bind to a specific biological target. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making drug discovery more efficient and cost-effective mdpi.comnih.govnih.gov.

This compound itself has been identified through screening processes, and computational approaches can be used to discover novel analogs or optimize its structure for enhanced efficacy and reduced side effects. For instance, a virtual screening of a library of phytochemicals identified this compound as a potential inhibitor against targets like alpha-cobra toxin nih.govresearchgate.net. In silico compound discovery applications also extend to exploring this compound's potential against other disease targets by screening it against various protein databases or by using it as a template for designing new molecules with similar pharmacophores.

Compound List:

this compound

Alpha-Cobra Toxin

Edunol

Elaidamide

Neostigmine

Ethyl 2-((4-chlorobenzoyl)thio)acetate

Future Research Directions and Translational Potential in Chemical Biology

Unexplored Biological Activities and Therapeutic Indications (Preclinical)

Vidalenolone, isolated from the red alga Vidalia sp., presents a unique chemical scaffold that warrants a comprehensive screening for a wide range of biological activities. Although initially found to be inactive as an inhibitor of Fyn SH2 protein interactions, its structural features as a phenolic compound suggest it may possess other significant bioactivities characteristic of this class of molecules derived from marine algae. dntb.gov.uanih.gov Phenolic compounds from marine sources are known to exhibit a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netipb.ptdntb.gov.ua

Future preclinical research should, therefore, focus on evaluating this compound's efficacy in various disease models. High-throughput screening assays could be employed to assess its potential as an antioxidant by measuring its capacity to scavenge free radicals. researchgate.net Furthermore, its anti-inflammatory potential could be investigated by examining its effects on key inflammatory mediators and signaling pathways in cell-based and animal models of inflammation. nih.gov Given the prevalence of cancer, exploring the cytotoxic or cytostatic effects of this compound against a panel of cancer cell lines is also a critical avenue for research. calacademy.org The unique marine origin of this compound may have endowed it with novel mechanisms of action against various pathogens, making antimicrobial screening another promising research direction. nih.gov

A systematic approach to exploring these activities could reveal novel therapeutic indications for this compound, paving the way for its development as a lead compound in drug discovery.

| Potential Biological Activity | Preclinical Assays | Therapeutic Indication |

| Antioxidant | DPPH radical scavenging assay, ABTS assay, Cellular antioxidant assays | Oxidative stress-related diseases |

| Anti-inflammatory | Measurement of nitric oxide, prostaglandins, and cytokine production in macrophages | Inflammatory disorders |

| Anticancer | Cytotoxicity assays against a panel of cancer cell lines (e.g., MTT, SRB) | Various types of cancer |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) assays against bacteria and fungi | Infectious diseases |

Strategies for Enhanced Production and Sustainable Sourcing

The translation of a novel marine natural product from a laboratory curiosity to a viable therapeutic agent is often hampered by the challenge of sustainable supply. The natural abundance of this compound in Vidalia sp. is likely to be low, making large-scale harvesting from the wild ecologically damaging and economically unfeasible. frontiersin.orgomicsonline.org Therefore, developing strategies for enhanced and sustainable production is paramount.

One promising approach is the metabolic engineering of the native algal host or a more tractable heterologous host. nih.govnih.govresearchgate.nettaylorfrancis.com By elucidating the biosynthetic pathway of this compound, key enzymes involved in its production can be identified. Overexpression of these enzymes or downregulation of competing pathways could significantly increase the yield of the compound. ijcrt.org Genetic engineering tools are becoming increasingly sophisticated for various algal species, offering a viable route for strain improvement. nih.govnih.govresearchgate.net

Another avenue to explore is aquaculture of Vidalia sp. under optimized laboratory conditions. frontiersin.org By controlling factors such as light, temperature, and nutrient availability, it may be possible to enhance the production of this compound. This approach has the dual benefit of providing a consistent and controlled source of the compound while avoiding the depletion of natural marine resources. frontiersin.org

Finally, total chemical synthesis or semi-synthetic approaches could provide a scalable and reliable source of this compound and its analogs for extensive biological evaluation and preclinical development. researchgate.net

| Production Strategy | Advantages | Challenges |

| Metabolic Engineering | High potential for yield improvement, sustainable | Requires elucidation of the biosynthetic pathway, genetic manipulation of the host may be challenging |

| Aquaculture | Sustainable, controlled production | Optimization of growth conditions can be time-consuming, yields may still be low |

| Chemical Synthesis | Scalable, allows for analog synthesis | Can be complex and costly for structurally intricate molecules |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand the biological effects of this compound and identify its molecular targets, a comprehensive, systems-level approach is necessary. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound treatment. iaamonline.orgacs.orgnih.govresearchgate.net

Transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression patterns induced by this compound, offering insights into the signaling pathways it modulates. iaamonline.org Proteomics can identify the proteins that directly bind to this compound (target identification) or whose expression or post-translational modifications are altered in its presence. nih.govfrontiersin.org Chemical proteomics, in particular, is a powerful tool for identifying the direct binding partners of a small molecule. nih.gov Metabolomics can provide a snapshot of the metabolic state of cells or organisms upon treatment with this compound, revealing downstream effects on cellular metabolism. iaamonline.org

By integrating these different layers of biological information, it is possible to construct a detailed picture of this compound's mechanism of action. researchgate.net This comprehensive understanding is crucial for predicting its therapeutic effects and potential side effects, and for the rational design of second-generation analogs with improved properties. Network-based approaches can then be used to analyze this integrated data to identify key molecular targets and pathways. acs.org

| Omics Technology | Information Gained | Application in this compound Research |

| Genomics | Identification of biosynthetic gene clusters | Understanding this compound biosynthesis for metabolic engineering |

| Transcriptomics | Changes in gene expression | Identifying modulated signaling pathways |

| Proteomics | Changes in protein expression and interactions | Identifying direct molecular targets and downstream protein effectors |

| Metabolomics | Changes in metabolite profiles | Understanding the overall impact on cellular metabolism |

Q & A

Q. What are the primary natural sources of Vidalenolone, and what methodologies are used for its initial identification?

this compound was first identified in the tropical red alga Vidalia sp. using chromatographic techniques (e.g., HPLC) coupled with spectroscopic methods like NMR and mass spectrometry . Subsequent studies detected it in G. asiatica (Indian mango) fruit extracts, highlighting its broader phytochemical distribution. For identification, researchers should prioritize solvent systems that maximize solubility (e.g., methanol for Vidalia sp. or water-methanol for G. asiatica) and validate findings with comparative spectral databases .

Q. What extraction methods are optimal for isolating this compound, and how does solvent choice influence yield and purity?

Pure methanol extraction is ideal for isolating this compound from Vidalia sp. due to its moderate polarity, which aligns with this compound’s Log P value (1.8) and hydrogen-bonding capacity (2 donors, 4 acceptors) . For G. asiatica, methanol-based extraction yields higher purity, while water-methanol blends are better for co-extracting hydrophilic compounds like Gallic acid . Researchers should optimize solvent polarity based on target compounds and validate yields via UV-Vis or LC-MS quantification.

Q. What in vitro assays are recommended for assessing this compound’s antioxidant activity, and what are key experimental parameters?

Standard assays include DPPH radical scavenging, FRAP (ferric reducing antioxidant power), and lipid peroxidation inhibition. Key parameters:

- Concentration range : 10–100 μM to avoid cytotoxicity .

- Controls : Ascorbic acid or Trolox for baseline comparison.

- Replicates : ≥3 technical replicates to account for variability. Studies on G. asiatica extracts (containing this compound) showed IC₅₀ values comparable to Mangiferin, suggesting synergistic effects in complex matrices .

Advanced Research Questions

Q. How do this compound’s molecular properties (e.g., Log P, hydrogen-bonding capacity) influence its bioavailability and pharmacokinetic behavior?

this compound’s moderate lipophilicity (Log P = 1.8) and hydrogen-bonding profile (2 donors, 4 acceptors) suggest moderate membrane permeability but potential challenges in crossing the blood-brain barrier. Computational models predict a bioavailability score of 0.55 (similar to flavonoids like Quercetin). Researchers should pair in vitro permeability assays (e.g., Caco-2 cell monolayers) with in silico ADMET predictions to refine dosing strategies .

Q. What strategies are effective for resolving contradictions in antioxidant data across different experimental models (e.g., cell-free vs. cell-based assays)?

Contradictions often arise from assay-specific redox mechanisms or cellular uptake limitations. Methodological solutions:

- Cross-validation : Compare DPPH (cell-free) with ROS-scavenging in cell lines (e.g., HepG2).

- Dose-response profiling : Identify non-linear relationships indicative of pro-oxidant effects at high concentrations.

- Matrix normalization : Account for interference from co-extracted compounds (e.g., Mangiferin in G. asiatica) using LC-MS-based quantitation .

Q. How can molecular docking simulations be designed to study this compound’s interactions with biological targets (e.g., antioxidant enzymes or inflammatory mediators)?

Key steps:

- Target selection : Prioritize proteins with known phenolic compound interactions (e.g., COX-2, Nrf2).

- Parameterization : Use this compound’s molecular properties (MW = 234.25 g/mol; 2D/3D structures from PubChem) for force-field optimization .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. Example: A 2022 study on α-cobra toxin used similar protocols to evaluate hydrogen-bonding interactions, providing a template for this compound research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.